molecular formula C23H26N4O4 B8180069 (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid

(2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid

Cat. No.: B8180069
M. Wt: 422.5 g/mol
InChI Key: CROKTHKWGISSKF-JLTOFOAXSA-N
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Description

(2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid is a synthetic amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an azido group at the beta position. This compound is of significant interest in peptide synthesis and bioconjugation due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution. The protected amino acid is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to replace a leaving group (e.g., a halide) with the azido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid undergoes several types of chemical reactions:

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or triphenylphosphine.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or triphenylphosphine in tetrahydrofuran (THF).

    Substitution: Sodium azide in dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Reduction: (2R,3R)-2-(Fmoc-amino)-3-aminobutanoic acid.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid has several scientific research applications:

    Peptide Synthesis:

    Bioconjugation: The azido group enables click chemistry reactions, facilitating the attachment of various biomolecules for the development of bioconjugates.

    Drug Development: It is used in the synthesis of peptide-based drugs and peptidomimetics.

    Material Science: The compound is employed in the design of functional materials, such as hydrogels and nanomaterials, due to its ability to undergo self-assembly.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid primarily involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This reactivity is exploited in bioconjugation and material science applications, where the compound acts as a linker or building block.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(Fmoc-amino)-3-bromobutanoic acid: Similar structure but with a bromine atom instead of an azido group.

    (2R,3R)-2-(Fmoc-amino)-3-iodobutanoic acid: Similar structure but with an iodine atom instead of an azido group.

    (2R,3R)-2-(Fmoc-amino)-3-chlorobutanoic acid: Similar structure but with a chlorine atom instead of an azido group.

Uniqueness

(2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid is unique due to the presence of the azido group, which provides distinct reactivity compared to halogenated analogs. The azido group enables click chemistry reactions, which are highly efficient and selective, making this compound particularly valuable in bioconjugation and material science.

Properties

IUPAC Name

tert-butyl (2R,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-14(26-27-24)20(21(28)31-23(2,3)4)25-22(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)/t14-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROKTHKWGISSKF-JLTOFOAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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